molecular formula C15H18N2 B8099181 3-Piperidin-4-ylmethyl-isoquinoline

3-Piperidin-4-ylmethyl-isoquinoline

Cat. No.: B8099181
M. Wt: 226.32 g/mol
InChI Key: FGRIAHNQJGKWCV-UHFFFAOYSA-N
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Description

3-Piperidin-4-ylmethyl-isoquinoline is a chemical compound with the molecular formula C15H18N2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and contains a piperidine ring attached to the isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidin-4-ylmethyl-isoquinoline typically involves the reaction of isoquinoline with piperidine derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the isoquinoline ring is replaced by the piperidine moiety. The reaction conditions may include the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF), to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-Piperidin-4-ylmethyl-isoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different chemical and physical properties, making them suitable for various applications.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

  • Biology: Research has explored the biological activity of 3-Piperidin-4-ylmethyl-isoquinoline, including its potential as a ligand for various receptors and enzymes. Its interaction with biological targets can lead to the development of new therapeutic agents.

  • Medicine: The compound has shown promise in preclinical studies for its potential use in treating various diseases, such as cancer and neurological disorders. Its ability to modulate biological pathways makes it a candidate for drug development.

  • Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Piperidin-4-ylmethyl-isoquinoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit or activate certain signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

3-Piperidin-4-ylmethyl-isoquinoline is structurally similar to other isoquinoline derivatives, such as 3-Piperidin-3-ylmethyl-isoquinoline and 3-Piperidin-2-ylmethyl-isoquinoline. its unique structural features, such as the position of the piperidine ring, contribute to its distinct chemical and biological properties

Properties

IUPAC Name

3-(piperidin-4-ylmethyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-4-14-11-17-15(10-13(14)3-1)9-12-5-7-16-8-6-12/h1-4,10-12,16H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRIAHNQJGKWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC3=CC=CC=C3C=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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